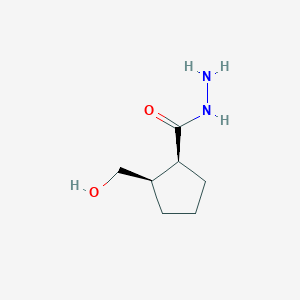![molecular formula C28H36ClNO3 B14242035 (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol CAS No. 214140-51-9](/img/structure/B14242035.png)
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is a synthetic compound with a complex structure. It belongs to the class of chlorinated steroids and is characterized by its unique chemical configuration, which includes a chloro group and a dimethylaminoethoxyphenyl group attached to the steroid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol typically involves multiple steps, including the introduction of the chloro group and the dimethylaminoethoxyphenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening to identify the most efficient synthetic routes.
化学反应分析
Types of Reactions
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized steroids.
科学研究应用
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential effects on biological systems, including its interaction with steroid receptors.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of hormone-related disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of (11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various cellular pathways. This interaction can lead to changes in gene expression and cellular function, contributing to its biological effects.
相似化合物的比较
Similar Compounds
Estradiol: A natural steroid hormone with a similar backbone structure but lacking the chloro and dimethylaminoethoxyphenyl groups.
Chlorotrianisene: A synthetic estrogen with a chloro group but different overall structure.
Uniqueness
(11beta,17beta)-4-Chloro-11-{4-[2-(dimethylamino)ethoxy]phenyl}estra-1,3,5(10)-triene-3,17-diol is unique due to its specific chemical modifications, which confer distinct biological and chemical properties. These modifications can enhance its binding affinity to steroid receptors and alter its metabolic stability, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
214140-51-9 |
|---|---|
分子式 |
C28H36ClNO3 |
分子量 |
470.0 g/mol |
IUPAC 名称 |
(8S,9R,11S,13S,14S,17S)-4-chloro-11-[4-[2-(dimethylamino)ethoxy]phenyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C28H36ClNO3/c1-28-16-22(17-4-6-18(7-5-17)33-15-14-30(2)3)26-19-10-12-24(31)27(29)20(19)8-9-21(26)23(28)11-13-25(28)32/h4-7,10,12,21-23,25-26,31-32H,8-9,11,13-16H2,1-3H3/t21-,22+,23-,25-,26+,28-/m0/s1 |
InChI 键 |
DVBSGAHYOBEMBU-QVVDWPINSA-N |
手性 SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
规范 SMILES |
CC12CC(C3C(C1CCC2O)CCC4=C3C=CC(=C4Cl)O)C5=CC=C(C=C5)OCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



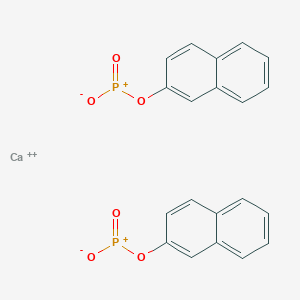
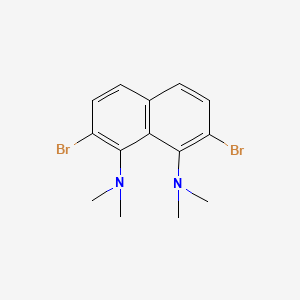

![4-chloro-3H-triazolo[4,5-g]quinoline](/img/structure/B14241967.png)
![(4-Fluorophenyl){4-[(oct-7-en-1-yl)oxy]phenyl}methanone](/img/structure/B14241968.png)
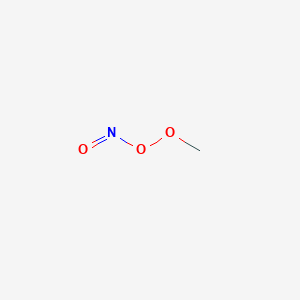
![N~1~-[3-(1-Azacyclohexadecan-3-yl)propyl]propane-1,3-diamine](/img/structure/B14241976.png)
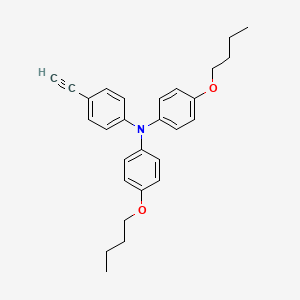
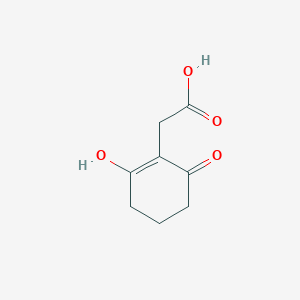
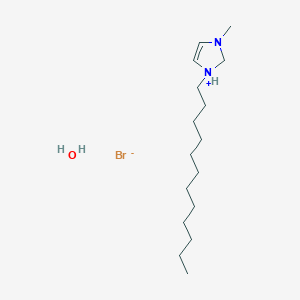
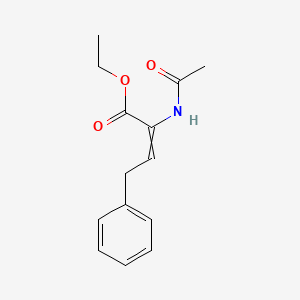
![Acetic acid;6-[(4-methoxyphenyl)methoxy]hexan-1-ol](/img/structure/B14242021.png)
